molecular formula C25H26O13 B190479 Ruberythric acid CAS No. 152-84-1

Ruberythric acid

Cat. No. B190479
CAS RN: 152-84-1
M. Wt: 534.5 g/mol
InChI Key: GCGGSVAWTYHZBI-CVQRFVFPSA-N
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Description

Ruberythric acid is a yellow crystalline acidic glycoside . It is one of the natural colorants extracted from madder roots . The brilliant red color is usually mordanted with potassium, barium, or calcium salts .


Synthesis Analysis

Ruberythric acid is found in madder roots (Rubia tinctorum L.) . A study showed that a softer extraction method involving aqueous glucose solution efficiently extracts ruberythric acid without causing hydrolysis .


Molecular Structure Analysis

The molecular formula of Ruberythric acid is C25H26O13 . It is soluble in hot water and slightly soluble in cold water and ethanol . It decomposes in acids and alkalis .


Chemical Reactions Analysis

Ruberythric acid decomposes to form alizarin in boiling water . A study showed that the Bray–Liebhafsky oscillatory reaction can be used for the kinetic determination of microquantities of alizarin .


Physical And Chemical Properties Analysis

Ruberythric acid is soluble in hot water and slightly soluble in cold water and ethanol . It decomposes in acids and alkalis . The molecular weight of Ruberythric acid is 534.47 g/mol .

Scientific Research Applications

  • Extraction and Structure Elucidation : Ruberythric acid, along with lucidin primeveroside, is a major glycosidic compound in madder. The crystal structure of ruberythric acid was elucidated, revealing intermolecular hydrogen bonding interactions and intramolecular hydrogen bonding through hydroxyquinone groups, which are significant for its dyeing properties (Ford, Rayner, & Blackburn, 2015).

  • Medical Applications : Ruberythric acid, along with alizarin glucuronide, can inhibit the crystallization of calcium oxalate and calcium phosphate, potentially increasing their solubility in human urine. This suggests a potential application in the treatment or prevention of urinary calculi through the oral administration of oxianthraquinone (Dulce, 1978).

  • Analytical Chemistry Applications : A high-performance liquid chromatography (HPLC) method was developed to analyze anthraquinone glycosides and aglycones in madder root, including ruberythric acid. This method aids in the characterization of these compounds in Rubia tinctorum L. extracts (Derksen et al., 1998).

  • Dyeing Properties and Historical Use : Studies on sorption isotherms for colorants in Dyers' madder (Rubia tinctorum L.) revealed that ruberythric acid has a higher affinity for wool compared to alizarin. This is significant for understanding historical dyeing practices and the chemical properties of natural dyes (Ford, Rayner, & Blackburn, 2018).

  • Enzymatic Hydrolysis for Dye Production : For commercial dye production from madder, ruberythric acid needs to be hydrolyzed to alizarin, the main dye component. Enzymatic hydrolysis was found to be an effective method to achieve this without forming unwanted byproducts (Derksen et al., 2003).

  • Selective Solvent Extraction : A method was developed for selective solvent extraction of ruberythric acid from madder roots, which could then be completely converted to alizarin by enzymatic hydrolysis with β-glucosidase. This process minimizes the inhibitory effect caused by other compounds and maximizes the yield of alizarin (Masawaki, Taya, & Tone, 1996).

Future Directions

Research into Ruberythric acid and related compounds is ongoing. For example, a review of Rubiae Radix et Rhizoma, which contains Ruberythric acid, focused on the fields of botany, phytochemistry, pharmacology, and toxicology . This suggests potential future directions in these areas.

Relevant Papers Several papers have been published on Ruberythric acid. For example, a paper by Ford, Rayner, and Blackburn discusses the isolation and extraction of Ruberythric acid from Rubia tinctorum L. and provides the crystal structure of the natural dye . Another paper reviews the botany, phytochemistry, pharmacology, and toxicology of Rubiae Radix et Rhizoma, which contains Ruberythric acid .

properties

IUPAC Name

1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGGSVAWTYHZBI-CVQRFVFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026553
Record name Alizarin primeveroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruberythric acid

CAS RN

152-84-1
Record name Ruberythric acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruberythric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alizarin primeveroside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]anthraquinone
Source European Chemicals Agency (ECHA)
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Record name RUBERYTHRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
489
Citations
L Ford, CM Rayner, RS Blackburn - Phytochemistry, 2015 - Elsevier
… in the highly coloured glycosidic compounds ruberythric acid and lucidin primeveroside, … X-ray crystal structure of the natural dye ruberythric acid is presented for the first time. The solid …
Number of citations: 27 www.sciencedirect.com
D Richter - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… Ruberythric acid was readily hydrolysed in 2 hours at 37" by the enzymes of PrimuZa … in ruberythric acid occupies the 2-hydroxyl group suggests that a 1-methyl ether of ruberythric acid …
Number of citations: 21 pubs.rsc.org
ET Jones, A Robertson - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… cit.) has shown that ruberythric acid is hydrolysed by the … We have found that ruberythric acid is hydrolysed by emulsin (… consequence it is probable that ruberythric acid is a pentosido-p-…
Number of citations: 1 pubs.rsc.org
T Masawaki, M Taya, S Tone - Journal of fermentation and bioengineering, 1996 - Elsevier
… , ruberythric acid and … , ruberythric acid was converted efficiently and selectively to alizarin, reducing the inhibitory effect of alizarin on the reaction. It was also found that ruberythric acid …
Number of citations: 19 www.sciencedirect.com
GCH Derksen, TA van Beek, Æ de Groot… - … of Chromatography A, 1998 - Elsevier
… in this research to separate the glycosides ruberythric acid (2) and lucidin primeveroside (1) … and 29 mg ruberythric acid were purified from 500 mg crude “ruberythric acid”. The …
Number of citations: 90 www.sciencedirect.com
GCH Derksen, M Naayer, TA van Beek… - … Journal of Plant …, 2003 - Wiley Online Library
… ruberythric acid … ruberythric acid into alizarin and the anthraquinone compositions of the suspensions were analysed by HPLC. A cheap and easy method to hydrolyse ruberythric acid in …
L Ford, CM Rayner, RS Blackburn - Coloration Technology, 2018 - Wiley Online Library
… ruberythric acid and lucidin primeveroside, is studied herein. Sorption of a purified 1:1 mixture of ruberythric acid:… The higher sorption energy of the purified 1:1 ruberythric acid:lucidin …
Number of citations: 16 onlinelibrary.wiley.com
GCH Derksen, HAG Niederländer… - Journal of chromatography …, 2002 - Elsevier
… Lucidin primeveroside and ruberythric acid were not commercially available in pure form and were purified from “crude ruberythric acid” by droplet counter-current chromatography (…
Number of citations: 130 www.sciencedirect.com
K Krizsán, G Szókán, ZA Tóth, F Hollósy… - Journal of liquid …, 1996 - Taylor & Francis
… Data of this ruberythric acid was identical with those of authentic ruberythric acid isolated from roots by the method of Hill and Richte?’ based on lead complex precipitation. …
Number of citations: 41 www.tandfonline.com
RL Henderson, CM Rayner, RS Blackburn - Phytochemistry, 2013 - Elsevier
… The use of ethanol as the solvent in the extraction process produced an extract that yielded four anthraquinone compounds lucidin primeveroside, ruberythric acid, alizarin and lucidin-ω…
Number of citations: 22 www.sciencedirect.com

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